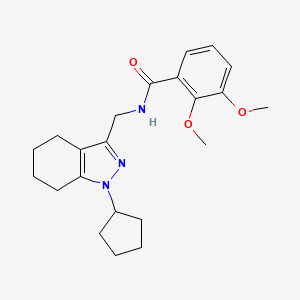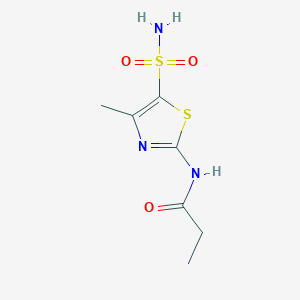
N-(4-methyl-5-sulfamoyl-1,3-thiazol-2-yl)propanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“N-(4-methyl-5-sulfamoyl-1,3-thiazol-2-yl)propanamide” is an organic compound with the molecular formula C7H11N3O3S2 . It has an average mass of 249.311 Da and a mono-isotopic mass of 249.024185 Da .
Molecular Structure Analysis
The molecular structure of “this compound” can be analyzed based on its molecular formula C7H11N3O3S2 . Further details about its structure might be available in specialized chemical databases or literature .Physical and Chemical Properties Analysis
The physical and chemical properties of “this compound” can be inferred from its molecular formula C7H11N3O3S2 . More specific properties such as melting point, solubility, etc., might be available in specialized chemical databases or literature .Applications De Recherche Scientifique
Methylation and DNA Interaction
N-(4-methyl-5-sulfamoyl-1,3-thiazol-2-yl)propanamide and related compounds have been explored in the context of DNA methylation. Studies have shown that certain sulfonamide derivatives enhance the methylation of DNA in cultured mammalian cells, influenced by the concentration of cellular thiols. This interaction suggests potential research applications in understanding DNA methylation processes and their implications in gene expression and regulation (Lawley & Thatcher, 1970).
Anticonvulsant Activity
Research into heterocyclic compounds incorporating a sulfonamide moiety, similar to this compound, has revealed significant anticonvulsant activities. This highlights the potential of such compounds in developing new therapeutic agents for epilepsy and related neurological disorders (Farag et al., 2012).
Photodynamic Therapy for Cancer Treatment
The synthesis and characterization of new benzenesulfonamide derivatives containing Schiff base groups have been investigated for their applications in photodynamic therapy (PDT). These compounds, with high singlet oxygen quantum yields, show promise as Type II photosensitizers for cancer treatment, demonstrating the diverse therapeutic potential of sulfonamide derivatives in oncology (Pişkin, Canpolat, & Öztürk, 2020).
Antimicrobial and Anticancer Properties
The synthesis of celecoxib derivatives, including structures similar to this compound, has been explored for their potential anti-inflammatory, analgesic, antioxidant, anticancer, and anti-HCV activities. Such studies underscore the capacity of sulfonamide-based compounds to serve as versatile agents in medicinal chemistry and drug development (Küçükgüzel et al., 2013).
Enzyme Inhibition
Investigations into bi-heterocyclic propanamides, which share a structural motif with this compound, have revealed their potential as potent urease inhibitors. This suggests applications in the treatment of diseases caused by urease-producing pathogens, highlighting the therapeutic relevance of sulfonamide derivatives in addressing bacterial infections (Abbasi et al., 2020).
Propriétés
IUPAC Name |
N-(4-methyl-5-sulfamoyl-1,3-thiazol-2-yl)propanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11N3O3S2/c1-3-5(11)10-7-9-4(2)6(14-7)15(8,12)13/h3H2,1-2H3,(H2,8,12,13)(H,9,10,11) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FELXKPWKBCALQJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NC1=NC(=C(S1)S(=O)(=O)N)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11N3O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![8-(4-chlorophenyl)-1-methyl-3-[(4-methylphenyl)methyl]-1H,2H,3H,4H,6H,7H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B2827612.png)
![6,7-Dimethyl-1-(4-nitrophenyl)-2-(thiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/no-structure.png)
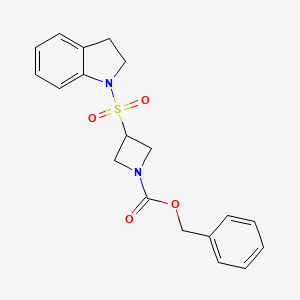
![[(1R,3aS,5aR,5bR,7aR,9S,11aR,11bR,13aR,13bR)-3a-(hydroxymethyl)-5a,5b,8,8,11a-pentamethyl-1-prop-1-en-2-yl-1,2,3,4,5,6,7,7a,9,10,11,11b,12,13,13a,13b-hexadecahydrocyclopenta[a]chrysen-9-yl] acetate](/img/structure/B2827622.png)
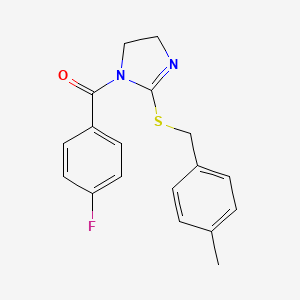

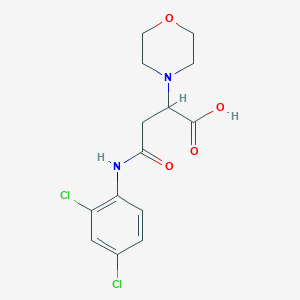

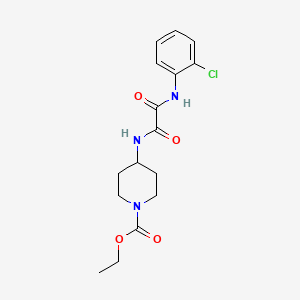
![(3-(1,4-Dioxa-8-azaspiro[4.5]decane-8-carbonyl)azetidin-1-yl)(pyrazin-2-yl)methanone](/img/structure/B2827629.png)
![N-(3-(piperidin-1-ylmethyl)-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)acetamide](/img/structure/B2827630.png)
![5-((5-Fluoro-2-methoxyphenyl)sulfonyl)-2-oxa-5-azabicyclo[2.2.1]heptane](/img/structure/B2827631.png)
![4-(5-(4-Bromophenyl)thieno[2,3-d]pyrimidin-4-yl)morpholine](/img/structure/B2827633.png)
